molecular formula C23H23ClN2O4S B2796280 N-(3-chloro-2-methylphenyl)-2-(4,6-dimethyl-2-oxo-3-tosylpyridin-1(2H)-yl)acetamide CAS No. 1251709-20-2

N-(3-chloro-2-methylphenyl)-2-(4,6-dimethyl-2-oxo-3-tosylpyridin-1(2H)-yl)acetamide

Cat. No. B2796280
CAS RN: 1251709-20-2
M. Wt: 458.96
InChI Key: WJORSUPKLGBYGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-2-methylphenyl)-2-(4,6-dimethyl-2-oxo-3-tosylpyridin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C23H23ClN2O4S and its molecular weight is 458.96. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Anti-inflammatory Activity

Research has demonstrated the synthesis of novel compounds with similar structures, which have been evaluated for their anti-inflammatory activity. For example, derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide have shown significant anti-inflammatory effects in assays (K. Sunder & Jayapal Maleraju, 2013).

Potential as Pesticides

N-derivatives of similar compounds have been characterized by X-ray powder diffraction, highlighting their potential as pesticides. This underscores the versatility of such chemical structures in contributing to agricultural sciences (E. Olszewska, B. Tarasiuk, & S. Pikus, 2011).

Antifungal and Antibacterial Agents

Some derivatives based on similar molecular frameworks have been synthesized and evaluated for their in vitro antibacterial and antifungal activities, showcasing the potential of these compounds in addressing infectious diseases (Shiv Kumar, Nitin Kumar, S. Drabu, & Md. Akram Minhaj, 2013).

properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-2-[4,6-dimethyl-3-(4-methylphenyl)sulfonyl-2-oxopyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN2O4S/c1-14-8-10-18(11-9-14)31(29,30)22-15(2)12-16(3)26(23(22)28)13-21(27)25-20-7-5-6-19(24)17(20)4/h5-12H,13H2,1-4H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJORSUPKLGBYGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(C=C(N(C2=O)CC(=O)NC3=C(C(=CC=C3)Cl)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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